Orilotimod

Description

Nomenclature and Related Compounds in Academic Literature

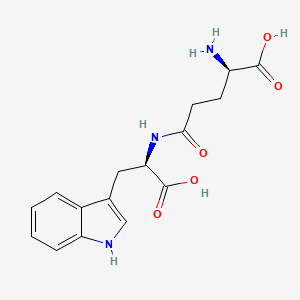

The naming and classification of Orilotimod are rooted in its chemical structure, a dipeptide composed of D-glutamic acid and D-tryptophan. Its systematic name is (2R)-2-amino-5-{[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid. newdrugapprovals.org

This compound, identified by the Chemical Abstracts Service (CAS) Registry Number 186087-26-3, is classified as an investigational drug. newdrugapprovals.orgallfordrugs.com It is a dipeptide consisting of D-isoglutamyl and D-tryptophan (H-D-iGlu-D-Trp-OH). newdrugapprovals.org Research has characterized it as an immunosuppressant that selectively inhibits the proliferation of hematopoietic precursor cells and promotes apoptosis in granulocytes and lymphocytes. newdrugapprovals.org The compound was under development by ApoPharma, a subsidiary of Apotex, for the potential treatment of psoriasis. newdrugapprovals.orgallfordrugs.com As of August 2015, a formulation of the drug was reported to be in phase 2 clinical development. newdrugapprovals.orgallfordrugs.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O5 nih.govebi.ac.uk |

| Molecular Weight | 333.34 g/mol nih.govebi.ac.uk |

| Systematic Name | (2R)-2-amino-5-{[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid newdrugapprovals.org |

| CAS Number | 186087-26-3 newdrugapprovals.orgallfordrugs.com |

In scientific literature and development, this compound is known by several synonyms, including Thymodepressin, Apo805, and the unique ingredient identifier UNII-Q66Z43C5XM. newdrugapprovals.orgallfordrugs.com Its study is closely linked to that of its stereoisomers and salt forms, which are considered its primary chemical analogues.

Golotimod, also known as SCV-07, is a significant chemical analogue of this compound. nih.gov It is the stereoisomer γ-D-glutamyl-L-tryptophan. nih.govnih.gov Unlike this compound's immunosuppressive profile, Golotimod is characterized as an immunostimulating peptide. nih.govcancer.gov Research indicates that Golotimod acts on the Toll-like receptor (TLR) pathway and may inhibit the expression of STAT-3, a transcription factor involved in tumor cell survival and immunosuppression. nih.govcancer.gov It has been shown to stimulate the differentiation of T-lymphocytes, particularly Th1 cells, activate macrophages, and enhance the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). nih.govcancer.gov Due to these properties, Golotimod has been investigated for its potential utility in treating tuberculosis and various viral and bacterial infections, as well as for its antineoplastic activities. nih.govnih.govascopubs.org

This compound potassium, also referred to as APO805K1, is the potassium salt of this compound. newdrugapprovals.orgpatsnap.com It has the CAS Registry Number 960155-19-5. newdrugapprovals.org This salt form was specifically developed by Apotex Inc. for investigation in immune system diseases and skin and musculoskeletal diseases, such as moderate to severe chronic plaque psoriasis. newdrugapprovals.orgpatsnap.com The development of the potassium salt was a key step in creating a more stable, crystalline solid form of the drug, contrasting with the reportedly hygroscopic and difficult-to-handle amorphous disodium (B8443419) salt form. newdrugapprovals.org A phase 2 clinical study was conducted to evaluate this formulation in subjects with psoriasis. patsnap.com

The stereochemistry of the constituent amino acids defines the distinct properties of these two dipeptides.

D-γ-Glutamyl-L-Tryptophan: This compound is identical to Golotimod (SCV-07). nih.gov Its structure, featuring a D-glutamic acid and an L-tryptophan, confers immunostimulatory effects. nih.gov It has been studied for its ability to enhance Th1 cytokine production, making it a candidate for treating tuberculosis. nih.govnih.gov Further research has explored its potential anti-tumor effects and its role in mitigating oral mucositis induced by chemoradiation therapy. ascopubs.orgnih.gov

D-γ-Glutamyl-D-Tryptophan: This compound is this compound itself, also known by the synonym Thymodepressin. newdrugapprovals.orgallfordrugs.com Composed of both D-glutamic acid and D-tryptophan, its biological activity is characterized as immunosuppressive. newdrugapprovals.org It functions by selectively inhibiting the proliferation of hematopoietic precursor cells. newdrugapprovals.org

Table 2: Comparison of this compound and its Analogues

| Compound Name | Chemical Structure | Key Investigational Area | Mechanism of Action |

|---|---|---|---|

| This compound | D-γ-Glutamyl-D-Tryptophan newdrugapprovals.org | Psoriasis, Atopic Dermatitis newdrugapprovals.org | Immunosuppressant; inhibits hematopoietic precursor cell proliferation newdrugapprovals.org |

| Golotimod (SCV-07) | D-γ-Glutamyl-L-Tryptophan nih.govnih.gov | Tuberculosis, Cancer, Infections nih.govnih.govascopubs.org | Immunostimulant; acts on TLR pathway, inhibits STAT3 nih.govcancer.gov |

| This compound Potassium | Potassium salt of D-γ-Glutamyl-D-Tryptophan newdrugapprovals.org | Psoriasis newdrugapprovals.orgpatsnap.com | Immunosuppressant (same as this compound) newdrugapprovals.org |

Synonyms and Chemical Analogues in Research Contexts

Historical Context of this compound Research and Development

The development of this compound began with its initial creation and launch by Immunotech Developments under the name Thymodepressin. newdrugapprovals.orgallfordrugs.com In Russia, the disodium salt of D-isoglutamyl-D-tryptophan was marketed in a liquid formulation for administration via injection and intranasal routes for treating psoriasis and atopic dermatitis. newdrugapprovals.org

Subsequently, ApoPharma, a subsidiary of the Canadian pharmaceutical corporation Apotex, acquired the rights to develop this compound. newdrugapprovals.orgallfordrugs.com The focus of ApoPharma's development was on a formulation for psoriasis. newdrugapprovals.org A significant milestone in its development was the creation of the potassium salt, this compound potassium (APO805K1). This was pursued to overcome the physical limitations of the amorphous disodium salt, which was found to be hygroscopic. newdrugapprovals.org The potassium salt offered a more stable, crystalline alternative suitable for pharmaceutical formulation. newdrugapprovals.org The compound, specifically H-D-iGlu-D-Trp-OH, is disclosed in U.S. Patent No. 5,736,519, which also details a preparation process involving purification by ion exchange chromatography. newdrugapprovals.orgallfordrugs.com By 2015, ApoPharma's development of this compound had progressed to Phase 2 clinical trials for the treatment of moderate to severe plaque psoriasis. newdrugapprovals.orgpatsnap.com

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Thymodepressin, Apo805, H-D-iGlu-D-Trp-OH |

| Golotimod | SCV-07, γ-D-glutamyl-L-tryptophan |

| This compound Potassium | Apo805K1 |

| D-γ-Glutamyl-L-Tryptophan | Golotimod, SCV-07 |

Overview of Academic Research Trajectories for this compound

The academic research trajectory for this compound is fundamentally linked to its parent compound, Thymodepressin. This compound, also known as Apo805K1, is the potassium salt of D-isoglutamyl-D-tryptophan, the active component of Thymodepressin. newdrugapprovals.org The research path can be traced from the initial discovery and characterization of Thymodepressin's immunosuppressive properties to the focused clinical development of this compound for a specific dermatological condition.

The foundation of this compound research lies in the studies of Thymodepressin, a synthetic dipeptide. mdpi.com Research conducted in Russia led to the registration of Thymodepressin as a drug for treating conditions like psoriasis and atopic dermatitis. newdrugapprovals.orgnih.gov These early investigations established its role as an immunosuppressant that selectively inhibits the proliferation of hematopoietic precursor cells and induces apoptosis in granulocytes and lymphocytes. newdrugapprovals.org This foundational research provided the scientific rationale for the development of this compound.

The trajectory then shifted towards a more targeted clinical development program led by ApoPharma, a subsidiary of Apotex. newdrugapprovals.org This phase of research focused on evaluating this compound's efficacy in patients with moderate to severe chronic plaque psoriasis. A key milestone in this trajectory was a Phase II clinical trial conducted in the United States and Canada. patsnap.com The study, identified by the identifier NCT01483924, was a 12-week, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in this patient population. patsnap.com While the mechanism of action for this compound itself is often cited as undefined, the research was predicated on the known immunosuppressive effects of its parent compound, Thymodepressin. newdrugapprovals.org

The table below summarizes key aspects of the academic research findings related to this compound and its parent compound, Thymodepressin.

| Research Aspect | Finding | Source(s) |

| Compound Identity | This compound is the potassium salt of D-isoglutamyl-D-tryptophan. | newdrugapprovals.org |

| Parent Compound | The active component, D-isoglutamyl-D-tryptophan, is also known as Thymodepressin. | newdrugapprovals.org |

| Early Research Focus | Thymodepressin was investigated and used in Russia for psoriasis and atopic dermatitis. | newdrugapprovals.org |

| Mechanism of Action (Thymodepressin) | Acts as an immunosuppressant by inhibiting hematopoietic precursor cell proliferation and stimulating granulocyte and lymphocyte apoptosis. | newdrugapprovals.org |

| Clinical Development Lead | ApoPharma (a subsidiary of Apotex) led the clinical development of this compound for plaque psoriasis. | newdrugapprovals.org |

| Clinical Trial Phase | A Phase II clinical trial was completed. | patsnap.com |

| Clinical Trial Identifier | NCT01483924 | patsnap.com |

| Clinical Trial Design | 12-week, randomized, double-blind, placebo-controlled, multicenter, multiple sequential dose-escalating study. | patsnap.com |

| Target Indication | Moderate to severe chronic plaque psoriasis. | patsnap.com |

| Mechanism of Action (this compound) | Officially noted as undefined in some clinical trial literature. | newdrugapprovals.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181511 | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186087-26-3, 270250-97-0 | |

| Record name | Thymodepressin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orilotimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymodepressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORILOTIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Methodologies in Orilotimod Research

Chemical Synthesis Pathways for Orilotimod and its Derivatives

Chemical synthesis provides a versatile route for the production of this compound and the creation of diverse derivatives. While specific detailed chemical synthesis pathways for this compound itself are not extensively detailed in the immediate search results, the general principles of peptide synthesis and the synthesis of related derivatives offer insight into potential methodologies.

Peptide synthesis typically involves the formation of amide bonds between amino acids. This can be achieved through various coupling strategies, often employing protecting groups to ensure regioselectivity and prevent unwanted side reactions. Solid-phase peptide synthesis, a widely used technique, involves anchoring the C-terminal amino acid to a solid support and sequentially adding protected amino acids.

The synthesis of derivatives often involves modifying specific functional groups on the amino acid residues or altering the peptide backbone. For instance, research on substituted macrocyclic indole (B1671886) derivatives and aminothiazole derivatives, which can be related to the tryptophan component of this compound, highlights the use of reactions like Suzuki coupling and the synthesis of hydrazinothiazole derivatives in the creation of diverse chemical entities. google.comepo.org The synthesis of nucleotide derivatives also illustrates the use of protecting groups and coupling reactions, such as the Mizorogi-Heck reaction, in building complex molecules. nih.gov

The chemical synthesis of complex molecules like antibiotics based on natural products often involves multi-step routes with careful control of stereochemistry. nih.gov This suggests that the chemical synthesis of this compound and its derivatives would similarly require a well-defined sequence of reactions and purification steps to ensure the desired product is obtained with high purity and yield.

Enzymatic Production Strategies for this compound Analogues

Enzymatic synthesis offers an attractive alternative or complementary approach to chemical synthesis, often providing advantages in terms of specificity, milder reaction conditions, and reduced environmental impact. Enzymes can catalyze the formation of specific bonds, making them particularly useful for the synthesis of complex molecules or those with sensitive functional groups.

Enzymatic methods have been explored for the production of various gamma-glutamyl compounds, which are structurally related to this compound. nih.gov These methods often utilize enzymes that can catalyze the transfer of a gamma-glutamyl residue from a donor molecule to an acceptor molecule.

Utilization of Bacterial Gamma-Glutamyltranspeptidase in Production

Bacterial gamma-glutamyltranspeptidase (GGT, EC 2.3.2.2) has been identified as a key enzyme for the efficient enzymatic production of gamma-glutamyl compounds, including gamma-D-glutamyl-L-tryptophan (SCV-07), which is a synonym for this compound. medkoo.comnih.govnih.gov GGT is widely distributed in living organisms and catalyzes the transfer of the gamma-glutamyl moiety from various gamma-glutamyl compounds to an acceptor, which can be water (hydrolysis) or amino acids or dipeptides (transpeptidation). nih.gov

An efficient and simple method for producing various gamma-glutamyl compounds, including gamma-glutamyl amino acids, has been developed using bacterial gamma-glutamyltranspeptidase. nih.gov This method does not require modifications of reactive groups of the substrate or energy sources like ATP, allowing for the synthesis of a wide range of gamma-glutamyl compounds. nih.gov Bacterial GGT is readily available from strains that over-produce the enzyme. nih.gov

The use of bacterial GGT for gamma-glutamylation can enhance the solubility of amino acids and peptides in water and improve their stability in the bloodstream. nih.gov This enzymatic approach highlights the potential for producing this compound and its analogues under mild conditions with high specificity.

Research findings indicate that bacterial GGTs, such as those from Escherichia coli and Bacillus subtilis, have broad substrate specificity, making them valuable biocatalysts for the enzymatic synthesis of various gamma-glutamyl compounds. nih.govnih.gov The catalytic mechanism of GGT involves a two-step reaction: acylation, where the donor substrate transfers the gamma-glutamyl moiety to the enzyme, forming an acyl-enzyme intermediate, followed by deacylation, where an acceptor substrate receives the gamma-glutamyl moiety to form the final product. frontiersin.org

Optimization of Synthesis for Research Applications

Optimizing the synthesis of this compound and its derivatives is crucial for providing sufficient quantities of high-purity material for research applications. Optimization efforts can focus on improving reaction yields, reducing the number of synthetic steps, minimizing the formation of byproducts, and ensuring reproducibility.

For chemical synthesis, optimization can involve exploring different reaction conditions, catalysts, solvents, and purification techniques. Retrosynthetic analysis, a technique for planning organic syntheses by transforming a target molecule into simpler precursors, can be a valuable tool in designing efficient chemical synthesis routes. wikipedia.org Software tools are also being developed to aid in retrosynthetic analysis and the discovery of synthesis pathways. synthiaonline.com

In the context of enzymatic production, optimization strategies can include selecting the most suitable enzyme source, optimizing enzyme concentration, substrate concentrations, reaction time, temperature, and pH. nih.gov Techniques such as enzyme immobilization can also be employed to improve enzyme stability, reusability, and facilitate continuous production processes. researchgate.net

Molecular Mechanisms of Action of Orilotimod

Immunomodulatory Signaling Pathways

Orilotimod appears to modulate the immune system through its impact on specific intracellular signaling pathways that govern immune cell function and response. medkoo.com

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Expression

A key proposed mechanism of action for this compound is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) expression. medkoo.com STAT3 is a transcription factor that plays a significant role in various cellular processes, including cell growth, survival, and immune suppression, and is often upregulated in certain disease states, such as cancer. medkoo.com By inhibiting STAT3 expression, this compound may help reverse immunosuppression and promote an anti-tumor immune response. medkoo.com Research suggests this compound may be a potential inhibitor of C/EBPβ, a transcription factor that regulates innate immunity and inflammatory responses, and whose expression is closely related to macrophage inflammation. nih.gov

Regulation of T-Lymphocyte Subpopulations

This compound is thought to stimulate the production and modulate the activity of T-lymphocytes, which are central players in adaptive immunity. medkoo.comdovepress.com T-lymphocytes are a diverse group of cells, including helper T (Th) cells and cytotoxic T cells, each with distinct functions in coordinating immune responses. dovepress.comsuffolkrootcanal.co.uk

Stimulation of Helper T (Th1) Cell Production

Evidence suggests that this compound may specifically stimulate the production of T-helper 1 (Th1) cells. medkoo.com Th1 cells are a subset of helper T cells known for their role in cell-mediated immunity, promoting responses against intracellular pathogens and contributing to anti-tumor immunity through the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). medkoo.comresearchgate.net

Macrophage Activation Mechanisms

This compound appears to activate macrophages, which are crucial components of the innate immune system. medkoo.com Macrophages are phagocytic cells that engulf and digest pathogens and cellular debris, and they also play a vital role in initiating and coordinating adaptive immune responses through antigen presentation and cytokine production. nih.govresearchgate.net The precise mechanisms by which this compound activates macrophages are part of ongoing research.

Modulation of Cytokine and Chemokine Expression Profiles

Interleukin-2 (IL-2) Upregulation

One specific effect of this compound is the apparent increase in levels of interleukin-2 (IL-2). medkoo.com IL-2 is a critical cytokine that promotes the growth, proliferation, and differentiation of T-lymphocytes, particularly effector T cells and regulatory T cells. researchgate.netembopress.orgfrontiersin.org Upregulation of IL-2 by this compound could contribute to the observed stimulation of T-lymphocyte production and activity. medkoo.comresearchgate.net

Interferon-Gamma (IFN-γ) Modulation

Preliminary findings suggest that this compound, also known by the designations Golotimod and SCV-07, may influence the production of interferon-gamma (IFN-γ). This compound appears to have the potential to stimulate the immune system, including promoting the production of T-lymphocytes, specifically T helper 1 (Th1) cells, activating macrophages, and increasing the levels of cytokines such as interleukin 2 and interferon gamma. medchemexpress.cn IFN-γ is a crucial cytokine primarily produced by T-lymphocytes and natural killer cells, playing significant roles in both innate and adaptive immunity, including antiviral, antimicrobial, and antitumor responses, and the activation of effector immune cells. wikipedia.orguniprot.orgnih.gov It signals through the JAK-STAT pathway to regulate gene expression related to inflammatory immune responses. wikipedia.orguniprot.org While this suggests a potential link between this compound and IFN-γ levels, the exact mechanisms and the extent of this modulation require further detailed investigation.

Specific Molecular Target Identification and Characterization

Investigations into the molecular targets of this compound have pointed towards its potential interaction with key transcription factors and signaling pathways involved in inflammation.

C/EBPβ Inhibition and its Downstream Effects

A significant area of research has identified this compound as a potential inhibitor of CCAAT/enhancer-binding protein beta (C/EBPβ). wikipedia.orgresearchgate.netgenecards.orgwikipedia.orguniprot.org C/EBPβ is a transcription factor known to regulate innate immunity and inflammatory responses. genecards.orgwikipedia.orguniprot.org Virtual screening studies have indicated that this compound possesses pharmacological properties and binding capacity comparable to helenalin, a known C/EBPβ inhibitor. researchgate.netgenecards.orgwikipedia.orguniprot.org Studies involving the knockdown of C/EBPβ in lipopolysaccharide (LPS)-stimulated alveolar macrophages (AMs) have provided insights into the downstream effects of inhibiting this transcription factor, effects that this compound may potentially mimic. genecards.orgwikipedia.orguniprot.org

Research has demonstrated that the reduction of C/EBPβ expression through knockdown significantly decreases the expression levels of various inflammatory mediators in LPS-stimulated alveolar macrophages. genecards.orgwikipedia.orguniprot.org These mediators include inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). genecards.orgwikipedia.orguniprot.org This suggests that C/EBPβ plays a promoting role in the transcription and secretion of these pro-inflammatory cytokines and enzymes. genecards.orgwikipedia.orguniprot.org The potential inhibitory effect of this compound on C/EBPβ could therefore lead to a reduction in the expression of these key inflammatory molecules, contributing to an anti-inflammatory effect.

Functional enrichment analyses of genes differentially expressed following C/EBPβ knockdown in alveolar macrophages have indicated that the NOD-like receptor signaling pathway may be a primary target regulated by C/EBPβ. wikipedia.orgresearchgate.netgenecards.orgwikipedia.orguniprot.org Further experiments using muramyl dipeptide (MDP), a known agonist for NOD2 (a member of the NOD-like receptor family), demonstrated that MDP was able to reverse the downregulation of inflammatory mediators and the NF-κB pathway that was caused by C/EBPβ knockdown. genecards.orgwikipedia.orguniprot.org This suggests a complex interplay where C/EBPβ influences the inflammatory response potentially, in part, through modulating NOD-like receptor signaling pathways, particularly those involving NOD2.

The NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the transcription of numerous genes involved in these processes. nih.gov Research on C/EBPβ knockdown and its interaction with NOD2 signaling has also shed light on the influence on NF-κB pathway activity. The experiments with the NOD2 agonist MDP showed a reversal of the downregulation of the NF-κB pathway observed with C/EBPβ knockdown. genecards.orgwikipedia.orguniprot.org This indicates that C/EBPβ can influence NF-κB activity, likely downstream of or in conjunction with NOD-like receptor signaling. Additionally, this compound has been mentioned in the context of NF-κB signaling pathway inhibition uniprot.org, further supporting a potential link, although the precise nature of this interaction requires more specific investigation.

Interaction with Nucleoside Diphosphate (B83284) Kinase 3 (NME)

A virtual screening study aimed at identifying potential host targets for SARS-CoV-2 mentioned this compound as a virtual hit for nucleoside diphosphate kinase 3 (NME). Nucleoside diphosphate kinases (NDPKs), including NME3, are enzymes that catalyze the transfer of a terminal phosphate (B84403) group between nucleoside diphosphates and triphosphates, playing a role in maintaining intracellular nucleotide homeostasis. They are also implicated in various other cellular processes such as cell proliferation, differentiation, signal transduction, and DNA repair. While the virtual screening result suggests a potential interaction between this compound and NME3, the functional significance and the specific implications of this interaction within the broader molecular mechanisms of this compound, particularly concerning its effects on inflammation or other biological activities, are not clearly elucidated in the available research.

Interaction with Leucyl Cystinyl Aminopeptidase (B13392206) (LNPEP)

Studies investigating the interactions between SARS-CoV-2 host proteins and potential therapeutic compounds have identified this compound as a virtual hit for Leucyl Cystinyl Aminopeptidase (LNPEP) embopress.orgembopress.orgnih.gov. This suggests that this compound possesses ligand-binding properties that could enable it to interact with LNPEP embopress.orgembopress.orgnih.gov. LNPEP, also known by synonyms such as P-LAP, CAP, IRAP, and Oxytocinase, is a zinc-dependent aminopeptidase uniprot.orggenecards.orgnovusbio.comuniprot.org. It plays a role in the cleavage of various peptide hormones, including vasopressin and oxytocin (B344502) uniprot.orggenecards.orgnovusbio.comuniprot.org. Furthermore, LNPEP is implicated in the process of antigen processing and presentation, specifically in the TAP-independent pathway for presenting exogenous peptide antigens via MHC class I molecules uniprot.orggenecards.org. The protein is found in various cellular locations, including the plasma membrane and intracellular vesicles uniprot.orgnovusbio.comuniprot.org. The identification of this compound as a potential interactor with LNPEP highlights a possible molecular pathway through which this compound could influence immune responses, particularly those involving antigen presentation.

Broader Immunological Regulation and Immune Cell Activation

Beyond potential specific enzyme interactions, this compound is understood to exert broader effects on the immune system, leading to the activation of key immune cell populations ontosight.ai. This broader immunological regulation is thought to contribute to its potential therapeutic effects, particularly in the context of oncology ontosight.ai.

Activation of Natural Killer (NK) Cells

The mechanism of action of this compound potassium involves the stimulation of the immune system, notably through the activation of immune cells such as natural killer (NK) cells ontosight.ai. NK cells are crucial components of the innate immune system, recognized for their ability to identify and eliminate abnormal cells, including tumor cells, without prior sensitization mdpi.comnih.govscielo.br. Their activation is a tightly regulated process influenced by a balance of signals from activating and inhibitory receptors on their surface mdpi.comfrontiersin.org. Upon activation, NK cells can employ mechanisms such as the release of cytotoxic granules containing perforin (B1180081) and granzymes to induce apoptosis in target cells nih.gov. They also contribute to immune responses by producing cytokines like interferon-gamma (IFN-γ) mdpi.comnih.gov. The reported activation of NK cells by this compound suggests that the compound may enhance this innate anti-tumor surveillance mechanism ontosight.ai.

Preclinical Pharmacological Research of Orilotimod in Disease Models

In Vitro Studies on Cellular Responses

In vitro studies have been instrumental in defining the direct effects of Orilotimod on immune cells. These studies have utilized various cell culture systems to analyze the modulation of cellular responses and to elucidate the underlying molecular pathways.

Analysis of Immune Cell Modulation in Culture Systems

This compound has demonstrated a broad range of effects on both the innate and adaptive immune systems in culture systems. In studies involving human peripheral blood mononuclear cells (PBMCs), this compound has been shown to enhance the proliferation of these cells in response to mitogens. nih.gov Specifically, the addition of this compound to cultures of PBMCs from patients with compromised immune function resulted in a significant increase in cell proliferation and interleukin-2 (B1167480) (IL-2) production. nih.gov

The modulatory effects of this compound extend to various immune cell subsets. It has been shown to induce the maturation of dendritic cells (DCs), which are key antigen-presenting cells that bridge innate and adaptive immunity. sarpublication.commrmjournal.org This maturation is characterized by the upregulation of surface markers such as HLA-DR, CD83, and CD86. mrmjournal.orgresearchgate.net Furthermore, this compound stimulates DCs to release pro-inflammatory molecules that drive the differentiation of T-cells towards a Th1 phenotype. sarpublication.comresearchgate.net

In addition to its effects on DCs, this compound has been found to enhance the activity of natural killer (NK) cells and to promote phagocytosis by neutrophils. sarpublication.com Studies have also indicated that this compound can inhibit thymocyte apoptosis. mrmjournal.org

| Immune Cell Type | Observed Effect | Key Findings |

|---|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | Enhanced proliferation and cytokine production | Increased proliferation in response to mitogens and enhanced IL-2 production. nih.gov |

| Dendritic Cells (DCs) | Induction of maturation and activation | Upregulation of HLA-DR, CD83, and CD86; release of pro-inflammatory molecules. sarpublication.commrmjournal.orgresearchgate.net |

| T-lymphocytes | Differentiation towards Th1 phenotype | Stimulated by this compound-activated dendritic cells. sarpublication.comresearchgate.net |

| Natural Killer (NK) Cells | Enhanced cytotoxic activity | Demonstrated potentiation of NK cell function. sarpublication.com |

| Neutrophils | Promoted phagocytosis | Increased phagocytic activity observed. |

Cell-Based Models for Pathway Elucidation

Cell-based models have been crucial in dissecting the molecular mechanisms underlying the immunomodulatory effects of this compound. These studies have revealed that this compound's activity is mediated through the activation of specific signaling pathways.

Research has shown that this compound upregulates the expression of Toll-like receptor 2 (TLR2) on airway epithelial cells. researchgate.net TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns. The upregulation of TLR2 expression is associated with an increase in the expression and nuclear translocation of the transcription factor NF-κB, a key regulator of inflammatory and immune responses. researchgate.net This activation of the TLR2/NF-κB pathway is believed to be a central mechanism through which this compound enhances the host's ability to respond to infectious agents. researchgate.net

Early preclinical studies have indicated that this compound can induce bactericidal activity in alveolar macrophages. nih.gov More recent research using a zebrafish model demonstrated that this compound increased the recruitment of macrophages to the site of a wound and promoted the transcription of the pro-inflammatory cytokine interleukin-1β (IL-1β). While these findings suggest a direct effect of this compound on macrophage activity and inflammatory responses, further detailed studies specifically on alveolar macrophage inflammatory pathways in mammalian models are needed for a more complete understanding.

In Vivo Animal Model Investigations

Preclinical in vivo studies using various animal models have provided further evidence of this compound's immunomodulatory and protective effects in a whole-organism context.

Immunomodulatory Effects in Murine Models

In murine models of experimentally induced immunosuppression, this compound has demonstrated the ability to restore immune function. For instance, in mice treated with corticosteroids, which are known to suppress the immune system, this compound treatment was able to normalize the number of peritoneal macrophages and restore their production of superoxide anions and tumor necrosis factor-alpha (TNF-α).

Studies in aged rats, which serve as a model for age-associated immunodeficiency, have also shown that this compound can enhance immune responses. In these animals, this compound treatment led to an increased proliferative response of splenocytes to mitogens and enhanced IL-2 secretion.

Research in Animal Models of Viral Infections

The protective effects of this compound have been investigated in murine models of viral infections. In a study where mice were pretreated with this compound before being challenged with Mengovirus, Herpes simplex virus, or influenza virus, a significant increase in survival time was observed in the this compound-treated groups compared to control animals. This antiviral effect is attributed to the immunostimulating properties of the drug, which likely enhances the host's ability to control viral replication and clear the infection.

| Animal Model | Disease/Condition Model | Observed Effect of this compound | Key Findings |

|---|---|---|---|

| Mice | Corticosteroid-induced immunosuppression | Restoration of macrophage function | Normalized peritoneal macrophage numbers and restored superoxide anion and TNF-α production. |

| Rats | Age-associated immunodeficiency | Enhanced cellular immunity | Increased splenocyte proliferation and IL-2 secretion. |

| Mice | Viral infections (Mengovirus, Herpes simplex, Influenza) | Increased survival time | Pretreatment with this compound significantly prolonged survival following viral challenge. |

Herpes Simplex Virus Type 2 (HSV-2) Models

Extensive searches of publicly available scientific literature and clinical trial databases did not yield any specific preclinical studies evaluating the efficacy or pharmacological activity of this compound in animal models of Herpes Simplex Virus Type 2 (HSV-2) infection. While various animal models, including murine and guinea pig models, are utilized to test the efficacy of antiviral agents against HSV-2, there is no published data demonstrating the investigation of this compound within these systems. nih.govnih.gov

Research in Animal Models of Oncological Conditions

A comprehensive review of the scientific literature reveals no specific preclinical studies investigating the therapeutic potential or pharmacological effects of this compound in animal models of oncological conditions. A variety of preclinical cancer models, such as syngeneic and xenograft mouse models, are standardly used to evaluate novel anti-cancer agents; however, there is no publicly available data from such studies involving this compound. nih.govmdpi.comcertisoncology.comnih.gov

Investigation in Animal Models of Inflammatory Diseases

Attenuation of Radiation- and Chemoradiation-Induced Mucositis Models

There is no available scientific literature detailing preclinical research on the effects of this compound in animal models of radiation-induced or chemoradiation-induced mucositis. Standard preclinical models for these conditions, which often utilize mice or hamsters, have been employed to study other therapeutic agents, but no such studies have been published for this compound. researchgate.netnih.govnih.govmdpi.comfrontiersin.orgmdpi.comclinconnect.ionih.govresearchgate.net

Psoriasis Models (e.g., Chronic Plaque Psoriasis)

A thorough search of published preclinical research shows no studies on the evaluation of this compound in animal models of psoriasis, such as imiquimod-induced or genetically engineered mouse models. While these models are commonly used to test novel psoriasis therapies, there is no data available regarding the investigation of this compound in this context. preprints.orgnih.govjcadonline.comjddonline.com

Atopic Dermatitis Models

No preclinical studies on the use of this compound in animal models of atopic dermatitis were identified in a comprehensive review of the scientific literature. Animal models that mimic the characteristics of human atopic dermatitis are employed to investigate new treatments, but there is no published evidence of this compound being assessed in these models. nihr.ac.ukgoogle.comnih.govclinicaltrialsarena.comdermatologytimes.com

Acute Lung Injury (ALI) Models

A review of the available scientific literature indicates a lack of preclinical studies on the effects of this compound in animal models of acute lung injury (ALI). Various animal models of ALI, induced by agents such as lipopolysaccharide (LPS), are used to explore potential therapeutic interventions, but no such research has been published for this compound. nih.govnih.govresearchgate.net

Research in Animal Models of Bacterial Infections

This compound, also known as Golotimod or SCV-07, has been the subject of preclinical research to evaluate its potential as an adjunctive therapy for bacterial infections, with a particular focus on tuberculosis. The primary mechanism of this compound is centered on its immunomodulatory properties, which aim to enhance the host's innate and adaptive immune responses to effectively combat pathogens.

Preclinical studies in murine models of tuberculosis have suggested that this compound can significantly increase the efficacy of standard antituberculosis therapy. The compound is a synthetic dipeptide that appears to modulate the immune response, shifting it towards a more effective Th1-dominant cellular response, which is crucial for controlling Mycobacterium tuberculosis infection.

Detailed Research Findings:

Research in animal models indicates that this compound administration leads to an improvement in key outcomes of tuberculosis treatment. These findings are primarily attributed to the compound's ability to stimulate the proliferation of thymic and splenic cells and enhance macrophage function. By promoting the differentiation of T-lymphocytes and increasing the production of crucial cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), this compound helps to orchestrate a more robust immune attack against the mycobacteria.

The immunomodulatory action of this compound is believed to be mediated through its broad effects on the Toll-like receptor (TLR) pathway. This stimulation of the innate immune system, in turn, leads to more effective macrophage activation and phagocytosis of the bacteria. The preferential activation of Th1 cytokine production is a key element in the host's defense against intracellular pathogens like Mycobacterium tuberculosis.

While specific quantitative data from these murine studies are not widely published in the public domain, descriptive reports from independent studies have consistently highlighted positive outcomes. These include an improved clearance of mycobacteria from the lungs and a noticeable improvement in the healing of lung cavities, which are characteristic of advanced tuberculosis.

| Parameter | Observed Effect | Proposed Mechanism of Action |

|---|---|---|

| Mycobacterial Clearance | Improved clearance of mycobacteria from infected tissues. | Enhancement of macrophage phagocytic activity and T-lymphocyte-mediated killing. |

| Lung Pathology | Improved healing of lung cavities. | Modulation of the inflammatory response and promotion of tissue repair mechanisms. |

| Immune Response | Stimulation of T-lymphocyte differentiation and proliferation. | Activation of the Toll-like receptor (TLR) pathway. |

| Cytokine Production | Enhanced production of IL-2 and IFN-γ. | Preferential activation of a Th1-type immune response. |

Exploratory Research in Traumatic Brain Injury (TBI) Models

While there are no direct preclinical studies evaluating the efficacy of this compound in animal models of Traumatic Brain Injury (TBI), its known pharmacological profile suggests a potential for exploratory research in this area. TBI is characterized by a complex secondary injury cascade that includes a significant neuroinflammatory component, which contributes to ongoing neuronal damage and long-term neurological deficits.

Hypothetical Therapeutic Rationale:

The neuroinflammation following TBI involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and chemokines. This inflammatory environment can exacerbate brain injury. A key signaling pathway implicated in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3. The activation of the JAK2-STAT3 pathway is observed in astrocytes following TBI and is associated with inflammatory signaling.

This compound has been shown to inhibit STAT3 signaling. This mechanism of action provides a strong rationale for investigating its potential neuroprotective effects in the context of TBI. By inhibiting STAT3, this compound could potentially dampen the pro-inflammatory response of glial cells, thereby reducing secondary brain injury.

Potential Research Directions in TBI Models:

Future preclinical research in rodent models of TBI, such as controlled cortical impact (CCI) or fluid percussion injury (FPI) models, could explore several key aspects of this compound's potential efficacy:

Modulation of Neuroinflammation: Studies could assess the effect of this compound on the activation of microglia and astrocytes, as well as the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the injured brain tissue.

Reduction of Neuronal Damage: Histological analysis could be employed to determine if this compound treatment reduces the lesion volume and protects against neuronal cell death in the hippocampus and cortex.

Improvement of Neurological Outcomes: Behavioral tests could be used to evaluate whether this compound administration leads to an improvement in motor and cognitive functions post-TBI.

| Area of Investigation | Potential Endpoint | Rationale Based on Known Mechanism |

|---|---|---|

| Neuroinflammation | Reduced microglial and astrocytic activation; Decreased pro-inflammatory cytokine levels. | Inhibition of the STAT3 signaling pathway. |

| Neuronal Injury | Decreased lesion volume; Increased neuronal survival. | Attenuation of the secondary injury cascade mediated by neuroinflammation. |

| Functional Recovery | Improved motor function (e.g., rotarod test); Enhanced cognitive performance (e.g., Morris water maze). | Preservation of neural tissue and function. |

It is important to emphasize that the application of this compound in TBI is currently speculative and requires dedicated preclinical investigation to validate its potential therapeutic utility in this complex neurological condition.

Computational and Systems Biology Approaches in Orilotimod Research

Virtual Screening for Potential Molecular Targets and Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This method is instrumental in the early stages of drug discovery for identifying potential lead compounds.

Ligand-Binding Properties and Multi-Targeting Potential

The analysis of a compound's ligand-binding properties and its potential to interact with multiple targets is a key aspect of modern drug development. nih.gov Understanding these features can provide insights into a drug's efficacy and potential side effects. At present, there are no specific studies detailing the ligand-binding properties of orilotimod or its multi-targeting potential derived from computational screening.

Structure-Based Drug Repurposing Studies

Structure-based drug repurposing uses the known three-dimensional structure of a drug or a target to identify new therapeutic uses. This approach can accelerate the drug development pipeline by finding new applications for existing medicines. No structure-based drug repurposing studies specifically involving this compound have been identified in the public domain.

Transcriptome Sequencing (RNA-seq) and Gene Expression Analysis

Transcriptome sequencing, or RNA-seq, is a high-throughput method used to quantify the expression of thousands of genes simultaneously. nih.govfrontiersin.org It provides a snapshot of the cellular response to a particular treatment, highlighting which genes are activated or suppressed.

Identification of Differentially Expressed Genes (DEGs)

A primary output of RNA-seq analysis is the identification of differentially expressed genes (DEGs) between different conditions, such as treated versus untreated cells. This list of genes provides a foundation for understanding the biological pathways affected by the compound. While RNA-seq has been extensively used to study psoriasis, no studies have been found that report on the DEGs resulting from this compound treatment. nih.govfrontiersin.org

Functional Enrichment Analyses of Signaling Pathways

Functional enrichment analysis is a bioinformatic method used to determine which biological pathways or functions are over-represented in a list of genes, such as DEGs. This helps to interpret the biological significance of the gene expression changes. Given the absence of this compound-specific DEG data, no functional enrichment analyses of signaling pathways modulated by this compound are available. The modulation of signaling pathways like NF-κB and PI3K/mTOR is critical in inflammatory and immune responses. nih.govmdpi.commdpi.com

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins in a cell. nih.govnih.govmdpi.com Analyzing how a drug perturbs this network can reveal its mechanism of action at a systems level. mdpi.comresearchgate.net There are currently no published PPI network analyses focused on the molecular targets of this compound.

While the framework of computational and systems biology provides a powerful approach for modern drug research, specific studies applying these methods to this compound are not available in the public scientific literature. The potential of this compound could be further elucidated through future research employing virtual screening to identify its molecular targets, RNA-seq to understand its impact on gene expression, and network-based analyses to map its effects on cellular pathways. Such studies would be invaluable in providing a deeper, systems-level understanding of this immunomodulatory compound.

SARS-CoV-2 Host-Proteome Interactions and Drug Repurposing

Molecular Docking Studies

Following the identification of key host proteins through proteomic methods, molecular docking simulations were performed to predict and evaluate the binding of various compounds to these targets. embopress.org Molecular docking is a computational technique that models the interaction between a small molecule (a ligand, such as a drug) and a protein. It predicts the preferred orientation and binding affinity of the ligand to the protein's binding site.

In the context of the SARS-CoV-2 host-proteome study, this compound was identified as a "virtual hit" through such docking simulations. embopress.org The research indicated that this compound could potentially bind to and inhibit two specific host proteins: Nucleoside Diphosphate (B83284) Kinase 3 (NME3) and Leucyl-Cystinyl Aminopeptidase (B13392206) (LNPEP). embopress.org The ability of a single compound to potentially target multiple host proteins is a noteworthy finding, as it could imply a more potent or broader antiviral effect. embopress.org

The results of these molecular docking studies provide a molecular basis for the potential mechanism of action of this compound as a host-directed antiviral agent. The predicted binding to NME3 and LNPEP suggests a plausible way in which this compound could interfere with cellular processes that are hijacked by SARS-CoV-2.

Comparative Immunopharmacology of Orilotimod

Comparison with Other Immunomodulatory Peptides and Compounds

Immunomodulatory peptides represent a diverse class of molecules with varying mechanisms of action that influence the immune system nih.gov. These peptides can originate from various sources, including natural organisms and synthetic processes mdpi.comfrontiersin.org. For instance, peptides with immunomodulatory activities have been identified from sources like the heads of Litopenaeus vannamei, a type of shrimp mdpi.com. Plant-derived peptides, such as defensins, also exhibit immunomodulatory and antimicrobial effects nih.gov. Other immunomodulatory compounds include synthetic dipeptides like Pidotimod, which has been studied for its effects on both innate and adaptive immunity, influencing T cells and granulocytes nih.govd-nb.infooatext.com. Pidotimod is known to enhance the functional activity of T-lymphocytes and act on dendritic cells, promoting their maturation and function patsnap.com. It has also been shown to increase the production of cytokines patsnap.com.

While the specific comparative data detailing head-to-head studies of Orilotimod directly against a wide range of other immunomodulatory peptides and compounds are limited in the provided search results, the general mechanisms of other immunomodulatory peptides often involve influencing cytokine production, immune cell maturation (like dendritic cells), and the activity of lymphocytes (T and B cells) and innate immune cells (like macrophages and neutrophils) mdpi.comfrontiersin.orgpatsnap.comijocs.org. This compound's described mechanism of activating T cells and natural killer cells and enhancing tumor antigen presentation aligns with the broader goals of many immunomodulatory agents aimed at boosting anti-tumor or anti-pathogen immunity ontosight.ai.

One study mentions this compound alongside natural compounds like N-caffeoyltryptophan and petasiphenone (B1258677) as potential C/EBPβ inhibitors, suggesting a possible molecular target that could contribute to its immunomodulatory effects, although the direct comparative immunopharmacology in this context is not detailed researchgate.net.

To provide a comparative overview based on the available information:

| Immunomodulatory Agent | Type of Molecule | Key Immune Cell Targets (Reported) | Reported Effects (General) |

| This compound | Synthetic dipeptide | T cells, Natural killer cells | Stimulates immune system, enhances tumor antigen presentation, promotes anti-tumor response |

| Pidotimod | Synthetic dipeptide | T-lymphocytes, Dendritic cells, Granulocytes, Macrophages, Neutrophils, Natural killer cells, B lymphocytes | Enhances T-cell function, promotes dendritic cell maturation, increases cytokine production, promotes phagocytosis and chemotaxis, enhances NK cell cytotoxicity, stimulates lymphocyte proliferation, regulates T-cell ratios, stimulates B-cell proliferation and antibody formation |

| Peptides from L. vannamei heads | Natural peptides | Immune cells (general) | Increased IL-6 secretion (in vitro) |

| Defensins (plant-derived) | Natural peptides | Neutrophils, Macrophages, CD4+ and CD8+ cells | Enhance innate and adaptive immunity, increase anti-inflammatory cytokines (IL-4, IL-10), suppress pro-inflammatory cytokines (IL-17, IFN-γ) |

Note: This table is based on reported findings for each agent and does not represent direct comparative study results.

Distinctive Immunological Signatures of this compound

The distinctive immunological signature of a compound refers to the specific pattern of immune responses it elicits, including the types of immune cells activated, the cytokines produced, and the downstream effects on immune pathways. For this compound, the available information highlights its role in stimulating T cells and natural killer cells and enhancing tumor antigen presentation ontosight.ai. This suggests a signature focused on promoting cell-mediated immunity and improving the recognition of target cells by the immune system ontosight.ai.

While the concept of "distinct immune signatures" is discussed in the context of various diseases, such as inflammatory bowel disease and glioma, where specific immune cell profiles are associated with disease progression or response to treatment, detailed research specifically defining a unique, comprehensive immune signature for this compound with extensive data on cytokine profiles, immune cell subset changes, and molecular pathway modulation is not extensively provided in the search results frontiersin.orgnih.govbiorxiv.orgfrontiersin.orgnih.gov.

However, the emphasis on T cell and natural killer cell activation and enhanced antigen presentation points towards a signature aimed at bolstering cytotoxic responses and improving the link between antigen-presenting cells and adaptive immunity ontosight.ai. This could differentiate it from immunomodulators that primarily target other aspects of the immune response, such as those focused solely on antibody production or broad inflammatory modulation.

Advanced Research Methodologies for Orilotimod Study

Development of Advanced Disease Models for Orilotimod Research

Developing sophisticated disease models is essential for studying the effects of this compound in a physiologically relevant context. These models aim to replicate key aspects of human diseases in a controlled laboratory setting, allowing for detailed investigation of disease mechanisms and potential therapeutic interventions.

Integration with Organoid Technology in Disease Modeling

Organoid technology represents a significant advancement in disease modeling. Organoids are three-dimensional (3D) cell culture models derived from stem cells that can self-assemble into structures mimicking the architecture and function of native organs. the-scientist.commdpi.comfrontiersin.org This technology offers a more accurate representation of human tissue complexity compared to traditional two-dimensional (2D) cell cultures or even some animal models. the-scientist.commdpi.com

The integration of organoid technology into this compound research allows for the creation of more physiologically relevant disease models. These "mini-organs in a dish" can be derived from various tissue types and disease indications, including those with specific genetic mutations relevant to the disease being studied. huborganoids.nl This capability is particularly valuable for modeling diseases where traditional methods fall short in replicating human-specific traits and complex pathological features. mdpi.com For example, organoids have been successfully used to model inherited kidney diseases and cystic fibrosis, demonstrating their ability to recapitulate disease phenotypes in vitro. mdpi.comnih.gov By using patient-derived cells, researchers can create models that preserve the genetic and epigenetic makeup of the original tissue, offering unparalleled tools for preclinical drug screening and disease modeling. huborganoids.nl

The use of organoids in this compound research could potentially provide more predictive insights into the compound's efficacy and mechanisms of action within a complex tissue environment. huborganoids.nl Furthermore, advancements in complementary technologies, such as imaging and genetic editing, enhance the utility of organoids for high-throughput screening and detailed analysis of drug responses. the-scientist.com

High-Throughput Screening Methodologies for this compound Analogues

High-throughput screening (HTS) methodologies are indispensable for the rapid evaluation of large libraries of compounds, including analogues of this compound, to identify potential candidates with desired biological activities. HTS allows researchers to test tens of thousands to millions of compounds in a short period, significantly accelerating the drug discovery process. myotonic.orgbiorxiv.org

These methodologies typically involve automated systems to perform experiments and collect data on a large scale. biorxiv.org For this compound research, HTS can be employed to screen libraries of structurally related compounds (analogues) to explore the structure-activity relationship (SAR). myotonic.orgbiorxiv.org This involves identifying compounds with slight structural modifications compared to the parent molecule and testing their activity to understand how chemical structure influences biological effect. biorxiv.org

Key aspects of HTS assays include their ability to be easily transitioned into large formats for screening vast compound libraries. myotonic.org The development and optimization of such assays are crucial for identifying potential drug "hits" and uncovering potentially new mechanisms of action. myotonic.org HTS has been successfully applied in various research areas, including the identification of anthelmintic compounds and modulators of autophagy. biorxiv.orgmdpi.comnih.gov In the context of this compound, HTS could be used to identify analogues with improved potency, selectivity, or other desirable pharmacological properties.

Omics-Based Approaches in this compound Pharmacological Research

Omics-based approaches, such as genomics, transcriptomics, and proteomics, provide comprehensive insights into biological systems at the molecular level. genesispcl.comdovepress.com The integration of these technologies in pharmacological research allows for a deeper understanding of disease biology and drug response. genesispcl.comscienceopen.com For this compound research, omics approaches can be used to investigate its effects on gene expression (transcriptomics), protein profiles (proteomics), and potentially other molecular layers. genesispcl.comnih.gov

Proteomics studies, for instance, can provide detailed information on drug effects at the protein level, enabling the identification of subtle changes in protein expression and facilitating the clustering of drugs based on their proteomic profiles. nih.gov This can reveal novel drug mechanisms and provide a comprehensive resource for the research community. nih.gov Integrating proteomics with dose-response analysis can further advance pharmacological research. nih.gov

Network pharmacology, which integrates omics approaches with high-throughput screening and computational analysis, can facilitate the identification of intricate interactions within the "drug-gene-target-disease" network. dovepress.com This multidisciplinary approach enables the prediction of pharmacological mechanisms underlying drug action. dovepress.com

While specific detailed research findings directly linking this compound to extensive omics data in the search results are limited, the general application of these methods in pharmacological research is well-established. One study identified this compound as a virtual hit for targeting nucleoside diphosphate (B83284) kinase 3 (NME) and leucyl cystinyl aminopeptidase (B13392206) (LNPEP) in a SARS-CoV-2 host proteome interaction study, suggesting potential ligand-binding properties that could be exploited to target multiple proteins simultaneously. embopress.orgnih.gov This highlights how large-scale studies, which often involve omics data analysis, can identify potential interactions for compounds like this compound.

Future Directions in Orilotimod Academic Research

Elucidation of Unidentified Molecular Mechanisms

A significant area for future academic research involves the comprehensive elucidation of Orilotimod's precise molecular mechanisms of action. While some research hints at potential interactions, such as being listed in a patent related to DGKζ inhibitors, the detailed pathways and targets through which this compound exerts its effects require further investigation. epo.orggoogleapis.com Future studies will likely employ advanced biochemical, cellular, and molecular techniques to identify direct binding partners, downstream signaling cascades, and the resulting cellular responses. Understanding these intricate molecular details is crucial for fully appreciating its biological activity and therapeutic potential. Research into molecular mechanisms often involves investigating receptor-mediated signal transduction pathways and identifying mechanisms that specify cellular differentiation and fate. nih.gov Techniques such as genetic screens, cell imaging, biochemical assays, and deep sequencing coupled with computational analyses are commonly employed in this field. nih.gov

Expansion of Preclinical Efficacy Studies in Diverse Disease Models

Expanding preclinical efficacy studies in a wider array of disease models represents a critical future direction. Given its potential immunomodulatory properties, this compound could be investigated in various conditions where immune system modulation is therapeutically relevant. While current information indicates one investigational indication at the clinical trial phase II level, preclinical research can explore its effects in models of autoimmune diseases, inflammatory disorders, and potentially certain types of cancer, building upon any observed links to immune pathways. nih.govpatsnap.comepo.org Studies in diverse preclinical models, such as various animal models, are essential for understanding a compound's potential across different disease contexts and accounting for disease heterogeneity. researchgate.netgoogle.comgoogle.com

Investigation of this compound's Synergistic Effects with Other Investigational Agents

Investigating the synergistic effects of this compound when combined with other investigational or approved therapeutic agents is another promising area for future research. Exploring combinations could reveal enhanced efficacy, reduced toxicity, or the ability to overcome resistance mechanisms in various diseases. Preliminary mentions of this compound in the context of synergistic effects in virtual screening highlight the potential for such interactions, although specific detailed research on this compound combinations is needed. researchgate.net Research into synergistic effects often involves in vitro and in vivo studies to assess combined activity compared to monotherapy. nih.govunits.itjidc.org

Development of Novel Research Tools and Assays for this compound Studies

The development of novel research tools and assays specifically tailored for this compound studies will significantly facilitate future investigations. This could include developing highly specific antibodies for detecting this compound or its targets, creating reporter cell lines sensitive to this compound's activity, or establishing high-throughput screening assays to identify related compounds or modifiers of its effects. Such tools would enable more detailed mechanistic studies and streamline the identification of conditions or compounds that interact with this compound. Developing robust and informative bioassays is crucial for advancing drug discovery and translational research. nih.govcytivalifesciences.com Cell-based assays, for instance, are vital for studying biological responses in living cells and evaluating the effects of compounds on cellular processes. tebubio.comnih.gov

Theoretical Frameworks for this compound's Immunomodulatory Actions

Developing theoretical frameworks to explain this compound's observed or hypothesized immunomodulatory actions is essential for guiding future research. This involves integrating data from molecular mechanism studies, preclinical models, and any available early clinical observations to build a comprehensive understanding of how this compound influences the immune system. These frameworks can help predict its behavior in different physiological and pathological contexts and inform the design of more targeted experiments. Research in immunobiology often seeks to understand the complex interactions of cells, messenger substances, and proteins that constitute the immune system. mpg.de Theoretical models can help to make sense of these intricate processes and identify potential points for therapeutic intervention.

Q & A

Q. What are the primary molecular targets and mechanisms of action of Orilotimod in preclinical models?

To investigate this, researchers should employ in vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) and knockout/knockdown models to validate target interactions. Dose-response studies using immune cell lines (e.g., dendritic cells or macrophages) can elucidate downstream signaling pathways (e.g., NF-κB or cytokine secretion profiles). Include negative controls (e.g., isotype-matched antibodies) and positive controls (e.g., established TLR agonists) to validate specificity .

Q. How can researchers design a robust pharmacokinetic (PK) study for this compound in animal models?

Use compartmental modeling to analyze absorption, distribution, metabolism, and excretion (ADME). Key parameters include:

- Cmax (peak plasma concentration)

- Tmax (time to reach Cmax)

- AUC (area under the curve) for bioavailability. Employ serial blood sampling in rodents (n ≥ 8/group) and validate assays via LC-MS/MS. Compare results across species (e.g., mice vs. primates) to assess translational relevance .

Q. What are the optimal in vitro assays to evaluate this compound’s immunomodulatory effects?

Prioritize multi-cytokine profiling (e.g., Luminex or ELISA) in human PBMCs or murine splenocytes. Include:

- Dose-ranging experiments (e.g., 0.1–100 μg/mL)

- Time-course analyses (6–72 hours post-stimulation)

- Functional readouts (e.g., T-cell proliferation via CFSE dilution). Normalize data to vehicle controls and account for donor/biological variability through repeated experiments (≥3 independent replicates) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s preclinical efficacy across different immune models be resolved?

Conduct systematic meta-analyses of existing data to identify confounding variables (e.g., animal strain, dosing regimen). Use sensitivity analyses to test hypotheses (e.g., microbiome differences impacting response). Validate results through orthogonal models (e.g., humanized mice vs. syngeneic tumors) and multi-omics integration (transcriptomics/proteomics) to uncover mechanistic outliers .

Q. What experimental designs are suitable for studying this compound’s synergy with checkpoint inhibitors (e.g., anti-PD-1)?

Implement factorial design to assess additive vs. synergistic effects:

- Group 1 : this compound monotherapy

- Group 2 : Anti-PD-1 monotherapy

- Group 3 : Combination therapy

- Control : Vehicle/placebo. Use isobolographic analysis or Chou-Talalay models to quantify synergy (Combination Index <1). Monitor immune infiltration via flow cytometry (e.g., CD8<sup>+</sup> T-cell density) and tumor growth kinetics .

Q. How should researchers address variability in this compound’s biomarker responses across clinical cohorts?

Apply mixed-effects modeling to distinguish inter-individual variability from treatment effects. Stratify patients by baseline biomarker levels (e.g., serum IFN-γ) and use adaptive trial designs to enrich responsive subpopulations. Validate findings with bootstrap resampling to ensure statistical robustness .

Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in this compound’s in vivo studies?

Adopt ARRIVE 2.0 guidelines for animal research:

- Randomization : Use block randomization to allocate treatment groups.

- Blinding : Mask investigators during data collection/analysis.

- Power analysis : Calculate sample sizes (α=0.05, β=0.2) to avoid underpowered studies. Publish raw datasets (e.g., cytokine levels, tumor volumes) in open-access repositories to enable independent validation .

Q. How can researchers optimize transcriptomic data analysis to identify this compound-specific signatures?

Use differential expression tools (e.g., DESeq2, edgeR) with FDR correction (padj<0.05). Perform gene set enrichment analysis (GSEA) to map pathways (e.g., TLR signaling). Validate findings via qRT-PCR for top candidate genes (e.g., IL-12, TNF-α) and cross-reference with public databases (e.g., GEO) to confirm novelty .

Ethical and Translational Challenges

Q. What ethical considerations are critical when designing this compound clinical trials for autoimmune diseases?

- Informed consent : Disclose risks of immune hyperactivation (e.g., cytokine release syndrome).

- Data monitoring : Establish an independent DSMB to review safety data.

- Inclusion criteria : Exclude immunocompromised patients to mitigate infection risks. Reference ICH E6(R3) and Helsinki Declaration guidelines for trial compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.